molecular formula C₁₁H₄D₇F₃N₂O₃ B1140629 氟他胺-d7 CAS No. 223143-72-3

氟他胺-d7

货号: B1140629
CAS 编号: 223143-72-3
分子量: 283.25
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flutamide-d7 is a synthetic androgen receptor antagonist that is used in a variety of scientific research applications. It is a derivative of flutamide, an antiandrogen drug that has been used in the treatment of prostate cancer. Flutamide-d7 is a labeled version of flutamide, which has been labeled with deuterium atoms in order to enable its use in mass spectrometry experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving flutamide-d7.

科学研究应用

氟他胺代谢和酶促相互作用

氟他胺经历包括羟基化和水解在内的代谢途径。人芳基乙酰胺去乙酰酶 (AADAC) 被认为是高效水解氟他胺的主要酶。该研究强调,AADAC 在人肝微粒体中的表达水平与氟他胺水解酶活性显着相关,强调了其在氟他胺诱导的肝毒性中的重要性。这些知识对于了解氟他胺在人体中的代谢途径和潜在毒性至关重要 (渡边等人,2009)。此外,羧酸酯酶 (CES) 2 也在氟他胺水解中发挥作用,尤其是在低氟他胺浓度下,这表明 AADAC 和 CES2 在氟他胺在人体组织中的代谢过程中存在协同作用 (小林等人,2012)

电化学和光谱分析

氟他胺与 DNA 的相互作用是其作为化疗药物的机制的一个关键方面。电化学和光谱研究表明,氟他胺嵌入双链 DNA 碱基之间,并且结合强度不受离子强度的影响。该研究提供了对氟他胺分子相互作用的见解,有助于了解其有效性和副作用 (泰默克和易卜拉欣,2015)

药物诱导毒性和生物活化的机制

氟他胺诱导的肝细胞死亡

专注于氟他胺诱导的肝损伤机制的研究表明,线粒体功能障碍是一个关键因素。该研究表明,氟他胺浓度依赖性地在肝细胞中诱导细胞毒性、氧化应激和线粒体功能障碍。还发现氟他胺破坏了 Nrf2 介导的血红素加氧酶-1 通路,这表明氟他胺诱导的肝损伤的潜在治疗干预 (张等人,2018)。此外,已经研究了人肝微粒体对氟他胺代谢物的生物活化,揭示了活性中间体和谷胱甘肽加合物的形成,有助于了解氟他胺诱导的肝毒性 (姜等人,2008)

线粒体功能障碍和氧化应激

已经探索了潜在线粒体功能障碍在氟他胺诱导的氧化性肝损伤中的作用。在小鼠模型中,氟他胺治疗导致肝细胞坏死、氧化应激标志物增加和线粒体功能紊乱,特别是在存在预先存在的线粒体异常的情况下。这突出了线粒体健康在介导氟他胺的肝毒性作用中的重要性 (卡西姆舍蒂等人,2009)

生物物理和生化研究

理化和热学性质

评估了 Trivedi Effect®-Consciousness Energy Healing Treatment 对氟他胺的理化和热学性质的影响。该研究观察到处理过的氟他胺样品中微晶尺寸、粒径值、熔点和熔化潜热发生了显着变化。这些改性表明可能产生一种新的氟他胺多晶型,这可以提高其在药物制剂中的功效 (布兰顿等人,2018)

谷胱甘肽共轭物鉴定

体外研究已经确定了细胞色素 P450 介导的生物活化过程中氟他胺的一种新型谷胱甘肽共轭物,阐明了氟他胺复杂的生物活化途径。这一发现为进一步探索此类共轭物与氟他胺诱导的毒性之间的关系开辟了道路 (姜等人,2007)

作用机制

Target of Action

Flutamide-d7, like its parent compound Flutamide, is a nonsteroidal antiandrogen . It primarily targets the Androgen Receptor (AR) , a protein found in cells that plays a crucial role in the development and functioning of male reproductive tissues . By targeting this receptor, Flutamide-d7 aims to inhibit the growth and spread of cancer cells in the prostate gland .

Mode of Action

Flutamide-d7 acts as a competitive inhibitor of the androgen receptor . It blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . This prevents androgens like testosterone and dihydrotestosterone (DHT) from stimulating prostate cancer cells to grow . In addition, Flutamide-d7 is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .

Biochemical Pathways

Flutamide-d7, after oral administration, undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Flutamide and its active form stay in the body for a relatively short time, which makes it necessary to take Flutamide multiple times per day .

Result of Action

The primary result of Flutamide-d7’s action is the inhibition of the growth and spread of prostate cancer cells . By blocking the androgen receptor, Flutamide-d7 prevents the effects of androgens and stops them from stimulating prostate cancer cells to grow . This leads to a reduction in the size of the prostate gland in patients with prostate cancer .

生化分析

Biochemical Properties

Flutamide-d7 demonstrates potent antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues . It competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor .

Cellular Effects

Flutamide-d7 has a significant impact on various types of cells and cellular processes. It is known to reduce seminal vesicle and ventral prostate weights in intact male rats without affecting sexual potency . It also reduces the rate of DNA synthesis in the prostate of rats to a greater degree than other steroidal antiandrogens .

Molecular Mechanism

Flutamide-d7 exerts its effects at the molecular level primarily by acting as a selective antagonist of the androgen receptor (AR). It competes with androgens like testosterone and dihydrotestosterone for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .

Temporal Effects in Laboratory Settings

Flutamide-d7 shows potent antiandrogenic effects in a range of laboratory animals and humans

Dosage Effects in Animal Models

The effects of Flutamide-d7 vary with different dosages in animal models. For instance, daily doses from 1 to 50 mg/kg body weight have been shown to reduce seminal vesicle and ventral prostate weights of intact male rats without affecting sexual potency

Metabolic Pathways

Flutamide-d7 is involved in several metabolic pathways. After oral administration, it undergoes extensive first-pass metabolism in the liver, producing several metabolites

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to areas where androgen receptors are present, such as the nucleus of cells .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Flutamide-d7 involves the incorporation of seven deuterium atoms into the Flutamide molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Flutamide", "Deuterated reagents and solvents" ], "Reaction": [ "The first step involves the protection of the amine group in Flutamide using a suitable protecting group such as Boc or Fmoc.", "The protected Flutamide is then reacted with deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated sodium borohydride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The protected and deuterated Flutamide is then deprotected to remove the protecting group and obtain Flutamide-d7.", "The final product can be purified using standard techniques such as column chromatography or recrystallization." ] }

223143-72-3

分子式

C₁₁H₄D₇F₃N₂O₃

分子量

283.25

同义词

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7;  N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline;  Sch 13521-d7;  4’-Nitro-3’-trifluoromethylisobutyranilide-d7;  Drognil-d7;  Euflex-d7;  Eulexin-d7; 

产品来源

United States
Customer
Q & A

Q1: What is the purpose of synthesizing Flutamide-d7 and its main metabolite-d6?

A: The synthesis of Flutamide-d7 and its main metabolite-d6, as described in the abstract, serves as a crucial tool for pharmacokinetic studies of Flutamide []. By using deuterated versions of the drug and its metabolite, researchers can accurately track their absorption, distribution, metabolism, and excretion within biological systems. This information is vital for understanding the drug's behavior and optimizing its therapeutic use.

Q2: Can you outline the synthetic pathway used to produce Flutamide-d7 and its metabolite-d6?

A: The abstract details the synthetic routes for both compounds []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。